

Reactive Yellow 185 (CAS No. 111211-44-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive yellow 185

Cat. No.: B1168554

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 185, identified by CAS number 111211-44-0, is a monoazo reactive dye characterized by its vibrant greenish-yellow hue.^[1] Primarily utilized in the textile industry for dyeing cellulosic fibers, its molecular structure is designed to form covalent bonds with the substrate, ensuring high colorfastness. This technical guide provides an in-depth overview of **Reactive Yellow 185**, encompassing its chemical and physical properties, a detailed (though generalized) synthesis protocol, analytical methodologies, and a review of its toxicological profile. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter this compound or its analogs in their work, whether in the context of environmental science, toxicology, or as a reference compound.

Chemical and Physical Properties

Reactive Yellow 185 is a complex organic molecule belonging to the azo class of dyes. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	111211-44-0	[1]
Molecular Formula	C ₂₇ H ₂₄ ClK ₃ N ₈ O ₁₅ S ₄	[1]
Molecular Weight	981.53 g/mol	[1]
Appearance	Greenish-yellow powder	[1]
Solubility	Soluble in water. Azo dyes can also have some solubility in polar organic solvents like methanol and ethanol.[2][3]	

Synthesis

The manufacturing of **Reactive Yellow 185** involves a multi-step chemical synthesis. While specific industrial protocols are proprietary, the general chemical pathway is well-documented and involves diazotization, coupling, and condensation reactions.[1]

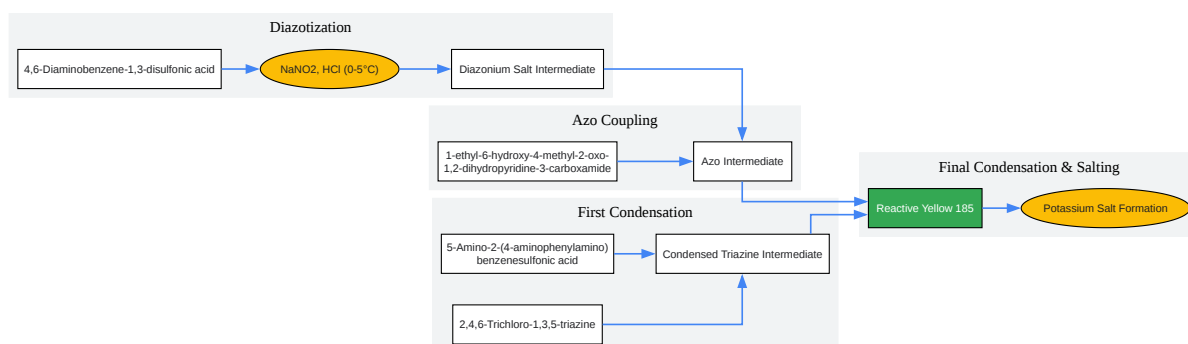
General Synthetic Protocol

The synthesis can be broken down into the following key stages:

- **Diazotization of an Aromatic Amine:** The process begins with the diazotization of 4,6-Diaminobenzene-1,3-disulfonic acid. This is typically achieved by treating the amine with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form a reactive diazonium salt.
- **Azo Coupling:** The resulting diazonium salt is then coupled with 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This electrophilic substitution reaction forms the characteristic azo (-N=N-) linkage, which is the chromophore of the dye. The reaction is carefully controlled with respect to pH and temperature to ensure the desired product is formed.
- **Condensation with a Reactive Moiety:** In a subsequent step, 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is condensed with 5-Amino-2-(4-aminophenylamino)benzenesulfonic

acid. This introduces the reactive chlorotriazine group, which is essential for the dye's ability to bind covalently to textile fibers.

- **Final Condensation and Salt Formation:** The product from the azo coupling step is then condensed with the product from the cyanuric chloride condensation. The final step typically involves the addition of potassium salts to improve the stability and solubility of the dye.[1]



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Generalized synthesis workflow for **Reactive Yellow 185**.

Analytical Methodologies

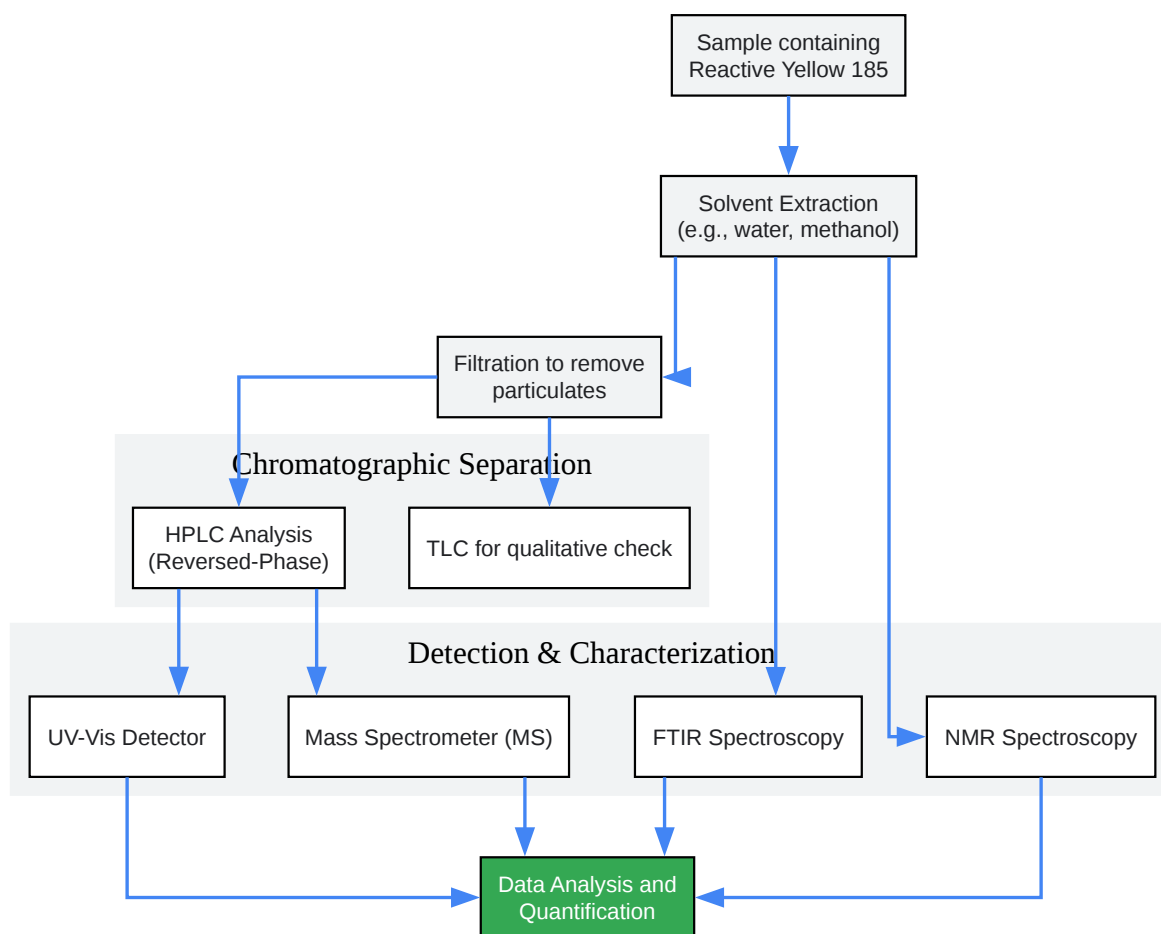
A variety of analytical techniques can be employed for the characterization and quantification of **Reactive Yellow 185**.

Spectroscopic Analysis

- **UV-Visible Spectroscopy:** This technique is used to determine the maximum absorbance wavelength (λ_{max}) of the dye, which is crucial for colorimetric analysis and concentration determination.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR is used to identify the functional groups present in the molecule, such as the azo bond, sulfonate groups, and the triazine ring.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR can provide detailed information about the molecular structure of the dye.
- **Mass Spectrometry (MS):** Coupled with liquid chromatography (LC-MS), this technique is powerful for the identification and quantification of the dye and its degradation products.^[4]

Chromatographic Separation

- **High-Performance Liquid Chromatography (HPLC):** HPLC is the method of choice for separating **Reactive Yellow 185** from impurities or other dyes in a mixture. A reversed-phase column with a suitable mobile phase gradient is typically used.^[4]
- **Thin-Layer Chromatography (TLC):** TLC can be used for rapid qualitative analysis and to monitor the progress of a reaction.



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A general analytical workflow for **Reactive Yellow 185**.

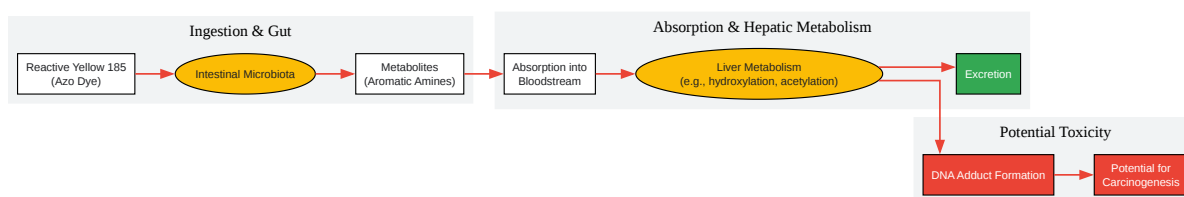
Toxicological Profile and Biological Interactions

The toxicological profile of azo dyes is of significant interest, particularly for professionals in drug development and environmental science. The metabolism of azo dyes can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[5]

Metabolism

Azo dyes that are ingested can be metabolized by the microbial flora in the human gut.[6] Azoreductase enzymes produced by these bacteria can cleave the azo bond, releasing the

constituent aromatic amines.[5][6] These metabolites can then be absorbed into the bloodstream and further metabolized by the liver.



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Conceptual diagram of azo dye metabolism and potential toxicity.

Cytotoxicity and Mutagenicity

- Cytotoxicity Assay (MTT Assay - General Protocol): The cytotoxicity of a compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
 - Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity) are cultured in 96-well plates.
 - Treatment: The cells are treated with various concentrations of **Reactive Yellow 185** for a specified period (e.g., 24, 48, or 72 hours).
 - MTT Addition: An MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
 - Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control

(untreated cells).[7]

- Mutagenicity Assay (Ames Test - General Protocol): The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8][9]
 - Bacterial Strains: Histidine-dependent strains of *Salmonella typhimurium* are used.
 - Exposure: The bacterial strains are exposed to different concentrations of **Reactive Yellow 185**, both with and without a metabolic activation system (S9 fraction from rat liver).
 - Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
 - Incubation: The plates are incubated for 48-72 hours.
 - Colony Counting: The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[8][9][10]

Fastness Properties

The fastness properties of a dye are critical for its application in the textile industry and refer to the resistance of the color to various environmental factors.

Fastness Property	Test Method (General)	Description
Light Fastness	Exposure to a standardized light source (e.g., Xenon arc lamp) alongside blue wool standards.[11][12]	Measures the resistance of the dye to fading upon exposure to light.
Washing Fastness	Agitating a dyed fabric sample with a standard detergent solution in a launder-o-meter.[13]	Assesses the resistance of the dye to desorption and transfer to adjacent fabrics during washing.
Rubbing Fastness	Rubbing the dyed fabric with a standardized white cloth under specified pressure, both dry and wet.[11]	Determines the extent of color transfer from the fabric surface to another surface by rubbing.
Perspiration Fastness	Treating the dyed fabric with artificial perspiration solutions (acidic and alkaline) and incubating under pressure.[14]	Evaluates the resistance of the dye to the action of human perspiration.

Conclusion

Reactive Yellow 185 is a commercially important reactive azo dye with well-defined applications in the textile industry. For the scientific and research community, it serves as a case study for understanding the chemistry, analysis, and toxicology of reactive azo dyes. While its primary applications are industrial, the potential for human and environmental exposure necessitates a thorough understanding of its biological interactions. Further research into the specific metabolic pathways and the mechanisms of toxicity of **Reactive Yellow 185** and its degradation products would be beneficial for a comprehensive risk assessment. This guide provides a foundational understanding of this compound, integrating available data to support further scientific inquiry.

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- To cite this document: BenchChem. [Reactive Yellow 185 (CAS No. 111211-44-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168554#reactive-yellow-185-cas-number-111211-44-0]

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